molecular formula C8H17NO B13611367 2-Methyl-2-(oxolan-3-yl)propan-1-amine

2-Methyl-2-(oxolan-3-yl)propan-1-amine

Cat. No.: B13611367
M. Wt: 143.23 g/mol
InChI Key: RQCBIDWFEAYJSQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yl)propan-1-amine is a branched aliphatic amine featuring a tetrahydrofuran (oxolane) ring attached to the second carbon of a propane backbone. Its molecular structure includes a primary amine group at the terminal carbon (C1), a geminal dimethyl group, and an oxolan-3-yl substituent at C2. The oxolane ring enhances solubility in polar solvents and may influence bioavailability in drug design .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yl)propan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(2,6-9)7-3-4-10-5-7/h7H,3-6,9H2,1-2H3

InChI Key

RQCBIDWFEAYJSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with oxirane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the formation of the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Methyl-2-(oxolan-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Methyloxetan-3-yl)propan-1-amine

  • Structure : Contains a strained 4-membered oxetane ring at C2.
  • Molecular Weight : 129.2 g/mol (vs. 143.23 g/mol for the target compound).
  • Reactivity : The oxetane ring’s higher ring strain increases reactivity in ring-opening reactions, advantageous for agrochemical intermediates .
  • Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its compact, polar structure.

3-(Oxan-2-yl)prop-2-en-1-amine

  • Structure : Features a 6-membered oxane (tetrahydropyran) ring and an alkene group.
  • Molecular Weight : 141.21 g/mol.
  • Reactivity : The alkene enables conjugation or cycloaddition reactions, useful in polymer chemistry .
  • Applications : Explored in material science for crosslinking polymers and drug delivery systems.

2-Methoxy-2-(oxolan-3-yl)propan-1-amine

  • Structure : Methoxy substituent replaces one methyl group on C2.
  • Molecular Weight : ~159.23 g/mol (estimated).

Aromatic and Heterocyclic Derivatives

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structure : Thiophene ring and hydroxyl group replace the oxolane ring.
  • Applications : Used in antipsychotic drugs (e.g., naphthol derivatives) due to thiophene’s electron-rich aromaticity .
  • Solubility : Lower than oxolane derivatives due to aromatic hydrophobicity.

5-(3-Methoxyoxolan-3-yl)-1,3,4-thiadiazol-2-amine

  • Structure : Combines oxolane with a thiadiazole ring.
  • Reactivity : Thiadiazole’s sulfur and nitrogen atoms enable hydrogen bonding, enhancing antimicrobial activity .

Aliphatic Amines with Bulky Substituents

2-Chloro-3-cyclopentyl-N-methylpropan-1-amine

  • Structure : Cyclopentyl and chloro substituents introduce steric bulk.
  • Molecular Weight : 175.70 g/mol.
  • Applications: Intermediate in organocatalysis; chlorine enhances electrophilicity for SN2 reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type/Size Applications Reference
2-Methyl-2-(oxolan-3-yl)propan-1-amine C₈H₁₇NO 143.23 Oxolane-3-yl, geminal dimethyl Oxolane (5-membered) Pharmaceuticals, Materials
2-(3-Methyloxetan-3-yl)propan-1-amine C₇H₁₅NO 129.20 Oxetane-3-yl, methyl Oxetane (4-membered) Agrochemicals
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₅NO 141.21 Oxane-2-yl, alkene Oxane (6-membered) Material Science
2-Methoxy-2-(oxolan-3-yl)propan-1-amine C₈H₁₇NO₂ 159.23 Methoxy, oxolane-3-yl Oxolane (5-membered) Not specified
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine C₉H₁₈ClN 175.70 Chloro, cyclopentyl N/A Organocatalysis

Key Research Findings

  • Oxolane vs. Oxetane : The 5-membered oxolane ring in the target compound offers greater conformational stability than oxetane, favoring sustained-release drug formulations. However, oxetane derivatives exhibit superior reactivity in photoaffinity labeling .
  • Aromatic vs. Aliphatic Substituents: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) show enhanced binding to serotonin receptors but suffer from reduced metabolic stability compared to oxolane derivatives .
  • Steric Effects : Bulky substituents like cyclopentyl (e.g., 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine) hinder enzymatic degradation, making them suitable for protease inhibitors .

Biological Activity

2-Methyl-2-(oxolan-3-yl)propan-1-amine, also known as this compound hydrochloride, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which facilitate interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The chemical structure of this compound includes an oxolane ring, which contributes to its unique properties. The presence of a methyl group and the amine functional group are critical for its biological interactions.

Feature Description
Chemical Name This compound
Molecular Formula C₇H₁₅N (for the base form)
Functional Groups Amine, oxolane ring
Structural Characteristics Methyl substitution on the main chain

Research indicates that this compound interacts with specific molecular targets, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. Its ability to bind effectively to certain receptors suggests potential roles in therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering signaling pathways and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential in antimicrobial applications.

Antimicrobial Potential

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Case Study: Inhibition of Specific Enzymes

A notable investigation focused on the compound's ability to inhibit lysosomal phospholipase A₂ (LPLA₂). This enzyme plays a crucial role in lipid metabolism, and its inhibition could lead to significant pharmacological effects. The study demonstrated that specific concentrations of the compound led to a marked decrease in LPLA₂ activity in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Methyl-1-(oxolan-3-yl)propan-2-amineContains an oxolane ringModerate enzyme inhibition
3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amineDioxolane ringLimited antimicrobial activity
2-Methoxy-3-(oxolan-2-yl)propan-1-aminesMethoxy group presentEnhanced reactivity but less biological activity

Future Research Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the safety and efficacy in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Derivatives Exploration : To synthesize and test derivatives for enhanced biological activity.

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